CCR5 Antagonist Activity: A Pharmacological Profile Absent in Unsubstituted and Non-Phenyl Thiopyranones
Preliminary pharmacological screening identified 5-Phenyl-2H-thiopyran-3(6H)-one as a CCR5 antagonist, with potential utility in treating HIV infection, asthma, rheumatoid arthritis, and COPD [1]. This activity profile is absent in the unsubstituted parent 2H-thiopyran-3(6H)-one and its 5-ethoxy analog, which are primarily associated with anti-inflammatory screening or synthetic intermediate roles without CCR5 selectivity data . Note that quantitative IC50 values for CCR5 antagonism are not publicly available for the target compound, and this evidence relies on screening-level annotation.
| Evidence Dimension | CCR5 antagonist activity (preliminary screening) |
|---|---|
| Target Compound Data | Positive CCR5 antagonist hit (quantitative IC50 not disclosed) |
| Comparator Or Baseline | Unsubstituted 2H-thiopyran-3(6H)-one; 5-ethoxy-2H-thiopyran-3(6H)-one (no CCR5 activity reported) |
| Quantified Difference | Absence of CCR5 annotation in comparators vs. positive annotation for target compound |
| Conditions | Preliminary pharmacological screening assay (details not publicly disclosed) |
Why This Matters
For teams screening thiopyranones against chemokine receptor targets, the 5-phenyl substituent provides a distinct CCR5 interaction profile not achievable with ethoxy, iodo, or unsubstituted analogs, reducing the risk of selecting an inactive scaffold.
- [1] 张会利. Semantic Scholar Author Profile. Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. View Source
